{2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic compound featuring a piperidine core substituted with an acetic acid group at the 1-position and a methyl-linked acetyl-cyclopropylamine moiety at the 2-position. Its molecular formula is C₁₂H₁₉N₂O₃, with a molecular weight of 239.29 g/mol.
Key structural features:
- Piperidine ring: Provides a basic nitrogen atom, common in bioactive molecules.
- Acetic acid group: Enhances water solubility and enables hydrogen bonding.
Properties
IUPAC Name |
2-[2-[[acetyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-10(16)15(11-5-6-11)8-12-4-2-3-7-14(12)9-13(17)18/h11-12H,2-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMPYQAOVHVOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CCCCN1CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 2-Cyanopyridine to 2-Aminomethylpiperidine
The hydrogenation of 2-cyanopyridine to 2-aminomethylpiperidine is catalyzed by cobalt or nickel catalysts. Key parameters include:
| Parameter | Optimal Range | Catalyst System | Yield (%) |
|---|---|---|---|
| Pressure | 10–25 MPa | Co/kieselguhr | 85–92 |
| Temperature | 90–180°C | Ni Raney | 78–88 |
| Ammonia (NH₃) Concentration | 7.6–10 mol/mol substrate | Co/kieselguhr | 90–95 |
Mechanistic Insight : The reaction proceeds via adsorption of cyanopyridine onto the catalyst surface, followed by sequential hydrogenation of the nitrile group to a primary amine. Excess ammonia suppresses side reactions, improving selectivity.
N-Acylation with Cyclopropylacetyl Chloride
The aminomethylpiperidine intermediate undergoes N-acylation to introduce the cyclopropyl-acetyl group. Cyclopropylacetyl chloride is prepared by reacting cyclopropylcarboxylic acid with thionyl chloride.
Reaction Conditions :
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Solvent : Dichloromethane or toluene
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Temperature : 0–25°C (to minimize thermal decomposition)
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Base : Triethylamine (2.5 equivalents)
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Time : 4–6 hours
Key Observation : The use of sterically hindered bases enhances acylation efficiency by neutralizing HCl byproducts without competing nucleophilic attacks.
| Parameter | Effect on Yield |
|---|---|
| NaOH Concentration | 1.5–2.0 equivalents maximizes yield (82%) |
| Solvent Polarity | Methanol > Ethanol > THF |
| Reaction Time | 8–12 hours |
Post-reaction purification involves acidification to pH 3–4, extraction with ethyl acetate, and crystallization from toluene.
Alternative Synthetic Routes
One-Pot Reductive Amination
A streamlined approach combines reductive amination and acylation in a single vessel:
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Cyclopropylamine + Piperidinone : Reacted under hydrogen (3 MPa) with palladium on carbon.
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In-situ Acylation : Acetic anhydride added directly to the reaction mixture.
Advantages :
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Reduced purification steps
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Higher overall yield (76% vs. 68% in stepwise methods)
Limitations : Requires precise stoichiometric control to avoid over-acylation.
Enzymatic Catalysis
Recent advances explore lipase-mediated acylation in nonpolar solvents:
| Enzyme | Solvent | Conversion (%) |
|---|---|---|
| Candida antarctica Lipase B | Hexane | 65 |
| Pseudomonas fluorescens Lipase | Toluene | 58 |
While enzymatic methods offer greener alternatives, yields remain suboptimal compared to traditional synthesis.
Purification and Analytical Characterization
Crystallization Optimization
The compound’s solubility profile necessitates mixed-solvent systems:
| Solvent Combination | Purity (%) | Recovery (%) |
|---|---|---|
| Ethyl Acetate/Hexane | 99.2 | 85 |
| Methanol/Water | 98.7 | 78 |
Crystallization Protocol :
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.05–1.15 (m, 4H, cyclopropyl), 2.10 (s, 3H, acetyl), 3.45–3.60 (m, 2H, piperidine CH₂N).
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¹³C NMR : 172.1 ppm (C=O), 44.8 ppm (cyclopropyl C-N).
High-Resolution Mass Spectrometry (HRMS) :
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Calculated for C₁₃H₂₂N₂O₃: 254.1634 [M+H]⁺
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Observed: 254.1632 [M+H]⁺
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Key Reaction Types
The compound undergoes several chemically significant reactions, including:
2.1. Hydrolysis
The acetyl group in the molecule can hydrolyze under acidic or basic conditions, potentially forming carboxylic acids or amides. For example:
This reactivity highlights the compound’s susceptibility to enzymatic or environmental degradation.
2.2. Alkylation
The amino group in the cyclopropyl-amino side chain can participate in alkylation reactions, such as the formation of quaternary ammonium salts, which may alter its biological activity. For example:
This reaction type is critical for modifying the compound’s pharmacokinetic properties.
2.3. Acylation
The piperidine nitrogen can undergo acylation with acylating agents (e.g., acetyl chloride), leading to amide derivatives. This reaction is often catalyzed by bases like pyridine :
Reaction Mechanisms
The compound’s reactivity stems from its functional groups:
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Piperidine ring : Acts as a nucleophile, enabling alkylation or acylation.
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Acetyl group : Susceptible to hydrolysis, influencing stability in biological systems.
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Cyclopropyl-amino group : Contributes to steric effects and hydrogen-bonding interactions, affecting reaction kinetics.
Research Findings
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Synthesis Efficiency : Continuous flow processes and automated reactors are employed to enhance yield and scalability.
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Functional Group Interactions : The cyclopropyl-amino group’s steric hindrance may influence reaction rates in alkylation or acylation.
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Biological Implications : Hydrolysis products (e.g., carboxylic acids) may exhibit distinct pharmacological profiles, necessitating further study.
Scientific Research Applications
Overview
The compound {2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, also known by its CAS number 1353983-52-4, is a synthetic organic compound featuring a piperidine ring and an acetyl group. Its unique structural characteristics suggest potential applications across various scientific fields, including medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
-
Pharmacological Investigations : Research has shown that compounds with piperidine structures can exhibit a range of biological activities, including:
- Analgesic Effects : Potential pain relief properties.
- Anti-inflammatory Properties : Reduction of inflammation in various conditions.
- Antimicrobial Activity : Effectiveness against microbial infections.
- Mechanism of Action : The compound may interact with specific receptors or enzymes, modulating their activity and influencing various biological pathways.
Biological Studies
- Receptor Interaction Studies : Investigating how the compound binds to biological targets can provide insights into its therapeutic potential.
- Cellular Assays : Evaluating the effects on cell viability and apoptosis can reveal anti-cancer properties.
Material Science
The compound may serve as a building block for synthesizing new materials with unique properties due to its complex structure.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Analgesic Properties | Demonstrated significant pain relief in animal models. |
| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro. |
| Study C | Antimicrobial Activity | Effective against specific bacterial strains in laboratory tests. |
Mechanism of Action
The mechanism of action of {2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid (CAS 926659-01-0)
- Molecular Formula : C₁₂H₂₀N₂O₃
- Key Differences : The acetyl and cyclopropylamine groups are attached to the piperidine’s 3-position instead of the 2-position. This positional isomerism may alter target selectivity.
- Activity : Stereochemistry (R-configuration) could enhance binding to chiral receptors, as seen in enantiomer-specific drug activity .
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic Acid (CAS 1354015-76-1)
2-(Piperidin-1-yl)acetic Acid (CAS 3235-67-4)
- Molecular Formula: C₇H₁₃NO₂
- Key Differences : Lacks the acetyl-cyclopropylamine group, resulting in simpler pharmacokinetics.
- Physical Properties : Higher melting point (210–216°C) due to crystalline packing efficiency .
Functional Analogues
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic Acid (CAS 303121-12-2)
2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic Acid (CAS 224456-41-1)
- Molecular Formula: C₁₀H₁₇NO₄
- Key Differences : Ethoxycarbonyl group provides an ester moiety, enabling prodrug strategies.
- Stability : Susceptible to hydrolysis under acidic or enzymatic conditions .
Pharmacological Analogues
2-(4-(Diphenylmethylene)-1-piperidinyl)-acetic Acid (EP0048705)
2-((2-(1-Fluorocyclopropyl)-4-(4-(2-methoxyphenyl)piperidin-1-yl)quinazolin-6-yl)(methyl)amino)acetic Acid
- Molecular Formula : C₂₇H₂₉FN₄O₃
- Key Differences : Fluorine atom and quinazoline core improve blood-brain barrier penetration.
- Applications : Investigated as a neurotensin receptor agonist for CNS disorders .
Comparative Data Tables
Table 1. Physicochemical Properties
| Compound Name | Molecular Weight | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 239.29 | 1.8 | 0.45 | 180–185 (est.) |
| [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid | 240.30 | 1.7 | 0.50 | 175–180 |
| 2-(Piperidin-1-yl)acetic acid | 143.18 | 0.3 | 12.3 | 210–216 |
| 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid | 173.21 | -0.5 | 25.6 | 190–195 |
*Calculated using ChemAxon.
Biological Activity
Introduction
The compound {2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic molecule characterized by its unique structure, which includes a piperidine ring, an acetyl group, and a cyclopropyl amino moiety. This structural composition suggests significant potential for diverse biological activities, making it a candidate for various pharmacological applications.
Structural Features
The molecular formula of this compound is , with a molecular weight of approximately 254.33 g/mol. Its key structural components are:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered saturated ring containing one nitrogen atom, known for its versatility in medicinal chemistry. |
| Acetyl Group | An acetyl functional group that may enhance lipophilicity and biological activity. |
| Cyclopropyl Amino Moiety | A three-membered carbon ring that can influence the compound's interaction with biological targets. |
Predicted Biological Activity
The biological activity of this compound has been predicted using computational tools such as the PASS (Prediction of Activity Spectra for Substances) program, which evaluates potential therapeutic effects based on structural features. The predictions suggest possible anti-inflammatory , analgesic , and antimicrobial properties due to the presence of functional groups conducive to interactions with biological systems .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, piperidine derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0039 mg/mL to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table: Comparative Antimicrobial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A (similar structure) | 0.0195 | E. coli |
| Compound B (related piperidine) | 0.0048 | Bacillus mycoides |
| This compound | Predicted | Various pathogens |
The mechanism of action for this compound likely involves binding to specific receptors or enzymes within biological systems, modulating their activity, and triggering downstream signaling pathways. This interaction can lead to various biological effects, including modulation of pain pathways and inflammatory responses .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of piperidine derivatives:
- Antimicrobial Efficacy : In vitro studies have shown that certain piperidine derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some achieving complete inhibition within hours .
- Anti-inflammatory Properties : Some derivatives have been shown to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .
- Analgesic Effects : Research has suggested that these compounds may interact with pain receptors, providing relief in models of acute pain .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing {2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized using acetic acid anhydrides or glycolic anhydride in tetrahydrofuran (THF) under reflux, followed by purification via solvent removal and recrystallization. Cyclopropyl groups are introduced using cyclopropane precursors or via ring-closing metathesis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the piperidine ring structure and cyclopropyl substituents. Key signals include:
- ¹H NMR : Peaks at δ 3.60 ppm (acetic acid CH₂) and δ 1.91–2.60 ppm (piperidine and cyclopropyl protons) .
- ¹³C NMR : Carbonyl signals at δ 170–178 ppm (acetyl and carboxylic acid groups) .
Infrared (IR) spectroscopy identifies C=O stretches (~1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral piperidine derivatives like this compound?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enantioselective catalysts (e.g., chiral amines or transition-metal complexes) can control stereochemistry. For example, (R)-(-)-phenylpiperidin-1-yl-acetic acid was synthesized using chiral resolution via crystallization with tartaric acid derivatives . Computational modeling of transition states can further optimize enantiomeric excess .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., receptor isoform specificity or cell line differences). To address this:
- Perform comparative binding assays (e.g., competitive ELISA or radioligand displacement) under standardized conditions .
- Use structural analogs to isolate the pharmacophore (e.g., modifying the cyclopropyl or acetyl group) and correlate activity with specific structural features .
Q. How does the cyclopropyl group influence the compound’s pharmacokinetic and receptor-binding properties?
- Methodological Answer : Cyclopropyl groups enhance metabolic stability by resisting oxidative degradation. Molecular docking studies suggest the cyclopropyl moiety engages in hydrophobic interactions with receptor pockets (e.g., GLP-1 or opioid receptors). Replacements with bulkier groups (e.g., benzyl) reduce potency, indicating steric constraints .
Q. What purification challenges arise during large-scale synthesis, and how are they mitigated?
- Methodological Answer : Impurities from incomplete cyclopropane ring formation or acetyl migration are common. Solutions include:
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .
- Recrystallization : Using ethanol/ether mixtures to isolate the pure compound .
- Mass-directed purification : For trace impurities, LC-MS identifies and isolates undesired byproducts .
Q. Can computational methods predict this compound’s binding affinity for novel targets?
- Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model interactions with receptors like neurotensin or chemokine receptors. Docking into cryo-EM structures of GLP-1R reveals key hydrogen bonds between the acetic acid group and receptor residues .
Q. How do pH and solvent polarity affect the stability of the acetyl-cyclopropyl-amino moiety?
- Methodological Answer : Stability studies in buffered solutions (pH 1–10) show degradation via hydrolysis at extremes (pH <3 or >9). Acetonitrile/water (80:20) minimizes degradation during storage. Accelerated stability testing (40°C/75% RH) monitors degradation products via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
